N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide
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Overview
Description
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C24H22N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide typically involves the reaction of 2,6-diphenylpyrimidine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide: Another pyrimidine derivative with similar structural features.
N-(3,4,5-trimethoxybenzyl)cyclopentanecarboxamide: A compound with a different aromatic substitution pattern.
Uniqueness
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
820961-52-2 |
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Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C22H21N3O/c26-22(18-13-7-8-14-18)25-20-15-19(16-9-3-1-4-10-16)23-21(24-20)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26) |
InChI Key |
JIIIIMMXDNQSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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